Benzyl alpha-D-mannopyranoside

概要

説明

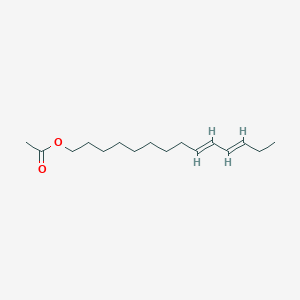

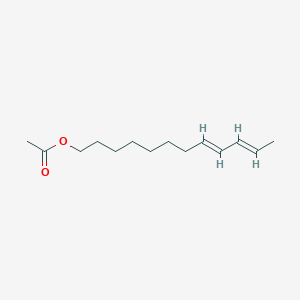

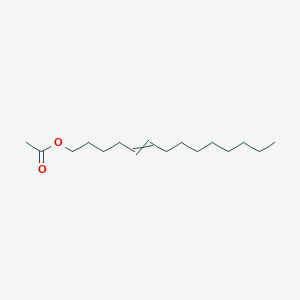

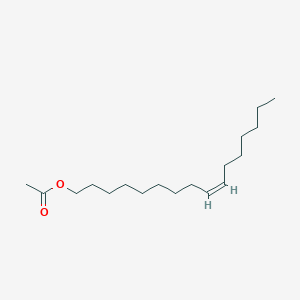

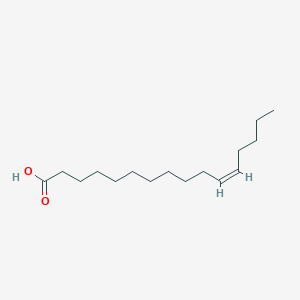

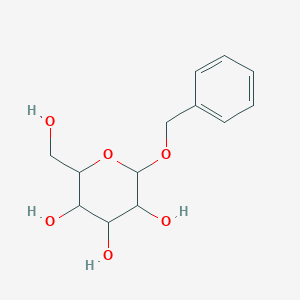

Benzyl alpha-D-mannopyranoside is a chemical compound with the molecular formula C13H18O6 . It is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria .

Synthesis Analysis

The synthesis of Benzyl alpha-D-mannopyranoside involves the uniform protection of the unprotected starting material in such a way that only one (or two) hydroxyl groups remain unprotected . The donor (2-methyl-5-tert-butylphenyl) 2,3,4,6-tetra-O-acetyl-1-thio-α-d-[1,2-13 C 2]mannopyranoside was prepared in a similar way to its per-O-benzoylated analogue .

Molecular Structure Analysis

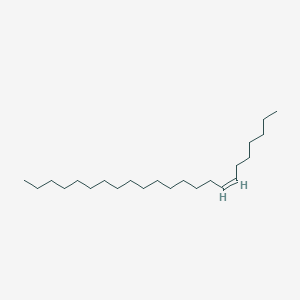

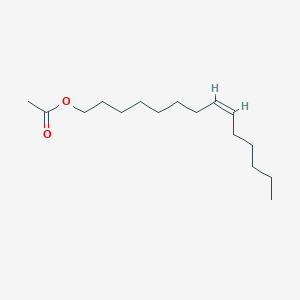

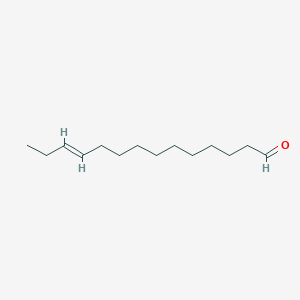

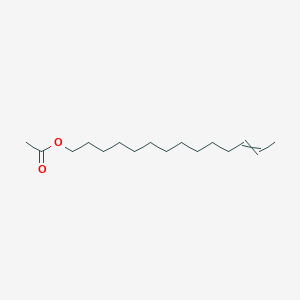

The molecular structure of Benzyl alpha-D-mannopyranoside consists of 38 bonds in total, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers .

Chemical Reactions Analysis

Benzyl alpha-D-mannopyranoside is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria. Structural components often consist of d-Man p residues joined via α- (1→2)-, α- (1→3)-, α- (1→4)- or α- (1→6)-linkages .

Physical And Chemical Properties Analysis

Benzyl alpha-D-mannopyranoside has a molecular weight of 270.28 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 270.11033829 g/mol . The topological polar surface area is 99.4 Ų .

科学的研究の応用

Boron Neutron Capture Therapy (BNCT)

Benzyl alpha-D-mannopyranoside has been evaluated for its potential use in BNCT , a cancer treatment method that targets tumor cells with neutron irradiation . A novel boron-containing derivative of this compound, MMT1242 , showed promising results in terms of uptake, intracellular distribution, and retention in tumor tissues . It demonstrated longer tumor retention compared to other agents, suggesting its potential as a more effective BNCT agent .

Drug Delivery Systems (DDS)

The compound’s derivatives can be used in DDS to selectively deliver therapeutic agents to malignant cells . By incorporating stable boron-10 isotopes, these derivatives can accumulate in tumor cells, allowing for targeted therapy that spares healthy tissue .

Synthesis of Iminosugars

Benzyl alpha-D-mannopyranoside is utilized in the synthesis of iminosugars, which are analogs of sugars and have therapeutic potential . These compounds can be used to create stable neuromycin analogs with D-manno configuration, which may have applications in treating bacterial infections .

Study of Mannose Binding Sites

Researchers have used Benzyl alpha-D-mannopyranoside to investigate the primary mannose binding site of pradimicin A, an antibiotic that has shown activity against fungal infections . Understanding these binding sites can lead to the development of more effective antifungal drugs.

将来の方向性

The synthesis of partially protected carbohydrates like Benzyl alpha-D-mannopyranoside by manipulating only one type of a protecting group for a given substrate is a vibrant area of research . The focus is on the uniform protection of the unprotected starting material in such a way that only one (or two) hydroxyl groups remain unprotected .

作用機序

Mode of Action

The compound acts as a potent antagonist of FimH . It competes with natural ligands for binding to FimH, thereby blocking the adherence of uropathogenic Escherichia coli to urothelial cells . This interaction results in the prevention of bacterial infection .

Biochemical Pathways

It is known that the compound interferes with the adhesion process, which is crucial for bacterial infection . By blocking FimH, the compound disrupts the ability of bacteria to adhere to host tissues, thereby preventing infection .

Pharmacokinetics

It is known that the compound has good solubility , which may contribute to its bioavailability

Result of Action

The primary result of Benzyl Alpha-D-Mannopyranoside’s action is the prevention of bacterial infection . By blocking the adherence of uropathogenic Escherichia coli to urothelial cells, the compound prevents these bacteria from establishing an infection .

特性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl alpha-D-mannopyranoside | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Benzyl alpha-D-mannopyranoside?

A1: The molecular formula of Benzyl alpha-D-mannopyranoside is C13H18O6, and its molecular weight is 270.27 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, ¹H and ¹³C NMR spectroscopy are valuable tools for structural characterization. For instance, research has used ¹H NMR to confirm the structure of the title compound, p-trifluoroacetamidophenyl O-alpha-D-mannopyranosyl-(1----3)-O-[alpha-D-mannopyranosyl-(1----6)]-beta-D-mannopyranoside. []

Q3: What is a common starting material for the synthesis of Benzyl alpha-D-mannopyranoside?

A3: Benzyl alpha-D-mannopyranoside can be efficiently synthesized from perbenzylated β-glucose through a three-step process involving selective debenzylation-acetylation using ZnCl2-Ac2O-HOAc. [, ]

Q4: What are the advantages of using Benzyl alpha-D-mannopyranoside as a building block in carbohydrate synthesis?

A4: It serves as a versatile precursor for diverse oligosaccharides, allowing the introduction of a mannose unit with a defined α-configuration. The benzyl protecting groups offer good stability and can be selectively removed under specific conditions.

Q5: How does Benzyl alpha-D-mannopyranoside interact with lectins?

A5: While not explicitly covered in the provided research, Benzyl alpha-D-mannopyranoside, bearing a terminal mannose residue, might interact with specific lectins like Concanavalin A, which exhibits affinity for mannose-containing structures.

Q6: What are the potential downstream effects of such interactions?

A6: Lectin-carbohydrate interactions mediate various biological processes, including cell adhesion, signaling, and pathogen recognition. Further research is necessary to elucidate the specific effects of Benzyl alpha-D-mannopyranoside on these processes.

Q7: Can Benzyl alpha-D-mannopyranoside act as a glycosyl acceptor in enzymatic reactions?

A7: Yes, its hydroxyl groups can act as nucleophiles in reactions catalyzed by glycosyltransferases, leading to the formation of glycosidic bonds and the elongation of oligosaccharide chains.

Q8: Is there evidence of Benzyl alpha-D-mannopyranoside being used in the synthesis of complex oligosaccharides?

A8: Research demonstrates the use of Benzyl alpha-D-mannopyranoside derivatives in synthesizing various oligosaccharides. For instance, it was used in preparing a nonasaccharide containing terminal N-acetyl-β-D-lactosaminyl residues. []

Q9: Does Benzyl alpha-D-mannopyranoside itself exhibit catalytic properties?

A9: While not inherently catalytic, it can be used as a starting material or intermediate in the synthesis of molecules with catalytic properties, such as artificial enzymes or glycosidase inhibitors.

Q10: How is computational chemistry employed in research related to Benzyl alpha-D-mannopyranoside?

A10: Computational techniques like molecular modeling and docking simulations can predict interactions with enzymes, aiding in designing glycosidase inhibitors or understanding the binding affinity of Benzyl alpha-D-mannopyranoside derivatives with lectins.

Q11: Can you provide an example of computational chemistry used in related research?

A11: One study utilized molecular dynamics simulations to investigate the interaction between various ligands, including benzyl alpha-D-mannopyranoside, and xanthine dehydrogenase (XDH), identifying potential inhibitors of this enzyme. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。